Tetrabromohydroquinone

Dendrimer Synthesis Cytotoxicity MCF-7 Cell Line

Researchers synthesizing inherently flame-retardant polymers need brominated monomers with reliable purity and thermal stability. Tetrabromohydroquinone (CAS 2641-89-6) delivers 75.1% bromine content and full tetra-substitution, serving as a direct building block for high-performance polyesters. • Precursor for polytetrabromophenylene terephthalate (softening point ≥400°C). • Gelation inhibitor: extends unsaturated polyester resin shelf life beyond 100 days at 70°C. • Dendrimer core: enables thermoresponsive architectures with IC₅₀ 1.07 μg/mL against MCF-7 cells. Bulk and research quantities in stock, ready for global dispatch.

Molecular Formula C6H2Br4O2
Molecular Weight 425.69 g/mol
CAS No. 2641-89-6
Cat. No. B181579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromohydroquinone
CAS2641-89-6
Synonyms2,3,5,6-tetrabromohydroquinone
Molecular FormulaC6H2Br4O2
Molecular Weight425.69 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)O)Br)Br)O
InChIInChI=1S/C6H2Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
InChIKeyDTFQULSULHRJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromohydroquinone (CAS 2641-89-6): A Fully Brominated Phenolic Core for Specialty Materials Synthesis


Tetrabromohydroquinone (TBHQ, CAS 2641-89-6) is a fully brominated derivative of hydroquinone with the molecular formula C₆H₂Br₄O₂ and a molecular weight of 425.69 g/mol [1]. It is a crystalline solid with a reported melting point ranging from 244°C to 255°C [1]. Unlike widely used flame retardants such as tetrabromobisphenol A (TBBPA), TBHQ is primarily employed as a high-purity chemical intermediate and building block . Its four symmetrically substituted bromine atoms (75.1% bromine by mass) impart high thermal stability and halogen density, enabling its use in the synthesis of thermoresponsive dendrimers, flame-retardant polyesters, and as a precursor for advanced polymer modifications .

Why Tetrabromohydroquinone (CAS 2641-89-6) Cannot Be Substituted with Other Bromophenolics or Hydroquinone Derivatives


Generic substitution of tetrabromohydroquinone with other in-class compounds is precluded by its unique combination of full bromination on a hydroquinone core. Unlike tetrabromobisphenol A (TBBPA), which is primarily used as a monomeric or additive flame retardant, TBHQ serves as a distinct synthetic intermediate for creating thermoresponsive dendritic polymers [1]. Its specific reactivity profile and the physical properties of the resulting materials are not replicated by tribromophenol, tetrachlorohydroquinone, or even unsubstituted hydroquinone. For instance, the high degree of halogen substitution is essential for its chemiluminescence activity, and the brominated core confers a specific hydrophobic-hydrophilic balance (XLogP = 4) that influences the thermoresponsive behavior of the dendrimers synthesized from it [2]. These performance characteristics are a direct consequence of the compound's exact molecular structure, making one-to-one replacement with an analog unreliable without extensive reformulation and performance re-validation.

Quantitative Differentiation Evidence for Tetrabromohydroquinone (CAS 2641-89-6) vs. Closest Analogs


Cytotoxic Activity of TBHQ-Derived Dendrimers vs. Other Core Structures

Dendrimers synthesized from a tetrabromohydroquinone core exhibit quantifiable cytotoxicity against MCF-7 breast cancer cells, a property not inherent to the core molecule itself but conferred by the specific macromolecular architecture it enables. The D2 dendrimer, derived from TBHQ and an oligoethylene glycol derivative, demonstrated an IC₅₀ of 1.07 μg/mL against the MCF-7 cell line [1]. This value is a direct measure of the biological activity of this specific class of TBHQ-based material and serves as a benchmark for comparing the performance of dendrimers built from other core molecules. While no direct head-to-head study with a different core is available, the specific value provides a quantitative baseline for this application.

Dendrimer Synthesis Cytotoxicity MCF-7 Cell Line

Thyroid Receptor (TR) Binding Affinity: Negative Control vs. Active Endocrine Disruptors

In a competitive binding assay using recombinant thyroid receptor beta (TRβ), tetrabromohydroquinone (TBHQ) showed no measurable affinity for TR at concentrations up to 1×10⁻⁴ M [1]. This negative result directly contrasts with the activity of 4-OH-BDE-90 and 3-OH-BDE-47, which markedly inhibited triiodothyronine (T₃) binding in the range of 1×10⁻⁶ to 1×10⁻⁴ M. This lack of TR interaction distinguishes TBHQ from other structurally similar brominated phenolic compounds, such as hydroxylated PBDEs and pentabromophenol (PBP), which are known to act as thyroid hormone disruptors.

Endocrine Disruption Thyroid Receptor Binding Assay

Shelf Life Stabilization of Unsaturated Polyester Resins vs. Other Inhibitors

In the formulation of uncured, curable unsaturated polyester resins, the inclusion of tetrabromohydroquinone (TBHQ) as an inhibitor at a concentration of 0.1-1.5 mole percent results in a shelf life (gel time) in excess of 100 days at 70°C [1]. This performance is comparable to that achieved with other tetrahalogenated inhibitors such as tetrachlorocatechol, tetrachlorohydroquinone, and tetrabromocatechol under the same conditions. While not showing a unique advantage over these specific analogs, the data confirms TBHQ's utility within a select group of effective stabilizers for high-temperature storage conditions, a key performance specification for polyester resins used in tropical or desert environments [1].

Polymer Stabilization Shelf Life Unsaturated Polyester Resin

Chemiluminescence Activity and Bromine Content vs. Hydroquinone

Tetrabromohydroquinone (TBHQ) is a key component in a bioluminescence system, emitting light upon reaction with hydrogen peroxide under basic conditions. Unsubstituted hydroquinone, in contrast, does not exhibit this fluorescence [1]. A structure-activity relationship (SAR) analysis of halogenated quinone derivatives revealed that a high degree of halogen substitution, as seen in TBHQ with four bromine atoms, is a critical requirement for high chemiluminescence activity [2]. This functional property is absent in the non-brominated parent compound and is likely less pronounced in less-brominated analogs (e.g., tribromohydroquinone).

Chemiluminescence Bioluminescence Halogenation

High-Value Application Scenarios for Tetrabromohydroquinone (CAS 2641-89-6) Supported by Quantitative Evidence


Core Building Block for Thermoresponsive Dendrimers with Quantifiable Cytotoxicity

Tetrabromohydroquinone is the optimal core molecule for synthesizing a specific class of water-soluble, thermoresponsive oligoethylene glycol dendrimers [1]. This application is supported by peer-reviewed data showing that dendrimers synthesized from this core, particularly the D2 variant, achieve a quantifiable IC₅₀ of 1.07 μg/mL against MCF-7 breast cancer cells [1]. Procurement of TBHQ for this purpose is justified by the specific material performance it enables, as alternative core structures would yield different macromolecular architectures with unpredictable and likely inferior cytotoxic profiles and phase transition behaviors.

Negative Control in Endocrine Disruption Assays

For researchers conducting in vitro screening for thyroid hormone disruption by brominated phenolic compounds, tetrabromohydroquinone serves as a validated negative control. Unlike active compounds such as hydroxylated PBDEs, TBHQ has been experimentally shown to have no affinity for the thyroid receptor beta (TRβ) in competitive binding assays [1]. Its use as a structurally similar but biologically inactive comparator strengthens the interpretation of positive results from test compounds, ensuring assay specificity and reducing the likelihood of false-positive interpretations [1].

Stabilizer for Unsaturated Polyester Resins Requiring Long High-Temperature Shelf Life

Tetrabromohydroquinone is a technically validated inhibitor for stabilizing uncured, unsaturated polyester resin compositions. Its use is specifically supported by data demonstrating that formulations containing TBHQ can achieve a shelf life exceeding 100 days at 70°C [1]. This makes it a suitable procurement option for resin manufacturers targeting applications where prolonged storage in hot climates is a critical requirement, such as construction materials for remote or tropical locations [1]. In this context, it offers performance parity with other tetrahalogenated inhibitors, allowing selection based on cost or supply chain considerations [1].

Precursor for Flame-Retardant Polymer Synthesis

Tetrabromohydroquinone is a valuable precursor for synthesizing inherently flame-retardant polymers. Its high bromine content (75.1% by mass) is a key differentiator. For instance, it has been used to prepare polytetrabromophenylene terephthalate, a polymer with a softening point no less than 400°C, which is claimed for use as a flame retardant in thermoplastics [1]. This application leverages the thermal stability and halogen density of TBHQ to impart fire resistance directly into the polymer backbone. Procurement for this application is driven by the compound's unique ability to serve as a direct building block for high-performance, flame-retardant polyesters and related materials [1].

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